Thiomorpholine 1-oxide
CAS No.: 39213-13-3; 76176-87-9
Cat. No.: VC6639847
Molecular Formula: C4H9NOS
Molecular Weight: 119.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39213-13-3; 76176-87-9 |
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Molecular Formula | C4H9NOS |
Molecular Weight | 119.18 |
IUPAC Name | 1,4-thiazinane 1-oxide |
Standard InChI | InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2 |
Standard InChI Key | YHIIJNLSGULWAA-UHFFFAOYSA-N |
SMILES | C1CS(=O)CCN1 |
Introduction
Chemical Identity and Structural Properties
Thiomorpholine 1-oxide, systematically named 1λ⁴-thiomorpholin-1-one, belongs to the class of thiomorpholines—sulfur analogs of morpholine. Its molecular formula is C₄H₉NOS, with a molecular weight of 119.19 g/mol . The compound features a six-membered ring containing one sulfur atom at position 1 and one oxygen atom, creating a polarized S–O bond that influences its reactivity (Figure 1) .
Molecular and Spectral Characteristics
Key spectral data include:
The compound’s planar structure and electron-deficient sulfur center make it susceptible to further oxidation, forming thiomorpholine S,S-dioxide under strong oxidizing conditions .
Synthetic Methodologies
Continuous Flow Photochemical Synthesis
A breakthrough in thiomorpholine production involves a two-step telescoped continuous flow process :
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Photochemical Thiol–Ene Reaction: Cysteamine hydrochloride reacts with vinyl chloride under UV light (λ = 365 nm) in the presence of 0.1–0.5 mol% 9-fluorenone photocatalyst. This step achieves quantitative yield of the half-mustard intermediate at 4 M concentration.
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Base-Mediated Cyclization: The intermediate undergoes cyclization with DIPEA (2 equiv) at 100°C for 5 min, yielding thiomorpholine with 84% isolated purity after distillation .
Table 1: Optimized Synthesis Parameters
Parameter | Value |
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Photocatalyst Loading | 0.1–0.5 mol% 9-fluorenone |
Residence Time (Step 1) | 40 min |
Temperature (Step 2) | 100°C |
Isolated Yield | 54% (12.74 g scale) |
This method’s scalability was demonstrated over a 7-hour runtime, achieving a throughput of 1.8 g/h .
Biomedical Applications
Fluorescence Detection of Hypochlorous Acid
Thiomorpholine 1-oxide serves as the recognition moiety in NBD-S-TM, a nitrobenzothiadiazole-based probe for HOCl detection :
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Mechanism: HOCl oxidizes the thiomorpholine sulfur to sulfoxide, disrupting photoinduced electron transfer (PET) and restoring fluorescence.
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Performance Metrics:
Table 2: NBD-S-TM Probe Characteristics
Property | Value |
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λₑₓ/λₑₘ | 465/550 nm |
Linear Range | 0–100 μM HOCl |
Stability in Serum | >24 h (37°C) |
This probe enables real-time imaging of HOCl in macrophages and zebrafish models, highlighting its utility in studying inflammatory pathologies .
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